1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an imidazole ring, a piperidine ring, and a fluorophenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate leaving group.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be attached through an etherification reaction, where a fluorophenol reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Methylpiperidin-1-yl)-2-(2-fluorophenoxy)ethanone: Lacks the imidazole ring, which may affect its reactivity and applications.
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
Uniqueness
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is unique due to the presence of both the imidazole ring and the fluorophenoxy group, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-3-1-2-4-16(15)23-12-17(22)21-8-5-14(6-9-21)11-20-10-7-19-13-20/h1-4,7,10,13-14H,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTRPRXKQTXDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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